3-Chloroquinolin-7-ol 3-Chloroquinolin-7-ol
Brand Name: Vulcanchem
CAS No.: 1261598-11-1
VCID: VC3241890
InChI: InChI=1S/C9H6ClNO/c10-7-3-6-1-2-8(12)4-9(6)11-5-7/h1-5,12H
SMILES: C1=CC(=CC2=NC=C(C=C21)Cl)O
Molecular Formula: C9H6ClNO
Molecular Weight: 179.6 g/mol

3-Chloroquinolin-7-ol

CAS No.: 1261598-11-1

Cat. No.: VC3241890

Molecular Formula: C9H6ClNO

Molecular Weight: 179.6 g/mol

* For research use only. Not for human or veterinary use.

3-Chloroquinolin-7-ol - 1261598-11-1

Specification

CAS No. 1261598-11-1
Molecular Formula C9H6ClNO
Molecular Weight 179.6 g/mol
IUPAC Name 3-chloroquinolin-7-ol
Standard InChI InChI=1S/C9H6ClNO/c10-7-3-6-1-2-8(12)4-9(6)11-5-7/h1-5,12H
Standard InChI Key IIERDMXICRPOQJ-UHFFFAOYSA-N
SMILES C1=CC(=CC2=NC=C(C=C21)Cl)O
Canonical SMILES C1=CC(=CC2=NC=C(C=C21)Cl)O

Introduction

3-Chloroquinolin-7-ol, also known as 3-chloro-1H-quinolin-7-one, is a chemical compound belonging to the quinoline family. It has a molecular formula of C9H6ClNO and a molecular weight of 179.603 g/mol, with a CAS number of 1261598-11-1 . This compound is of interest due to its structural similarity to other quinoline derivatives, which have been explored for their biological activities, including antimalarial and anticancer properties.

Chemical Data Table

PropertyValue
Molecular FormulaC9H6ClNO
Molecular Weight179.603 g/mol
CAS Number1261598-11-1
LogP2.59380
PSA33.12000

Synthesis and Reaction Conditions

While specific synthesis methods for 3-Chloroquinolin-7-ol are not detailed in the available literature, quinoline derivatives are typically synthesized through multi-step organic reactions. These processes often involve the use of various solvents and catalysts under controlled temperature and time conditions to optimize yield and purity.

Biological Activities and Potential Applications

Quinoline derivatives have been extensively studied for their biological activities, including antimalarial, anticancer, and anti-inflammatory properties. Although specific biological activity data for 3-Chloroquinolin-7-ol is limited, its structural similarity to other active quinolines suggests potential applications in medicinal chemistry.

Related Biological Activities of Quinoline Derivatives

  • Antimalarial Activity: Quinoline derivatives, such as chloroquine and its analogs, have been used to treat malaria. Recent studies have focused on developing new quinoline-based compounds to overcome drug resistance .

  • Anticancer Activity: Some quinoline derivatives have shown promising anticancer properties, with research focusing on their ability to inhibit cell growth in various cancer cell lines .

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